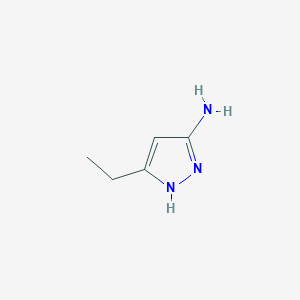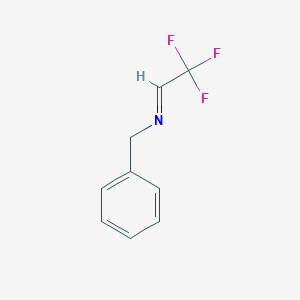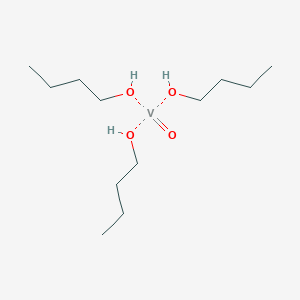
Tributoxyoxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tributoxyoxovanadium (TBV) is a vanadium-containing compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. TBV is a coordination complex that is synthesized by the reaction of vanadyl sulfate with tributyl phosphate.
Wirkmechanismus
The mechanism of action of Tributoxyoxovanadium is not fully understood, but it is believed to act through various pathways such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to inhibit the activity of enzymes such as tyrosinase and phospholipase A2.
Biochemische Und Physiologische Effekte
Tributoxyoxovanadium has been shown to have various biochemical and physiological effects such as the activation of insulin signaling pathways, inhibition of protein tyrosine phosphatases, and modulation of redox signaling pathways. Tributoxyoxovanadium has also been shown to improve glucose uptake and utilization in cells, reduce oxidative stress, and increase antioxidant enzyme activity. Tributoxyoxovanadium has also been shown to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Tributoxyoxovanadium has several advantages for lab experiments such as its stability in organic solvents, ease of synthesis, and availability. However, Tributoxyoxovanadium also has limitations such as its low solubility in water, which makes it difficult to study its effects in aqueous environments. Tributoxyoxovanadium also has a short half-life in vivo, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
Tributoxyoxovanadium has several potential future directions for research such as the development of more stable derivatives of Tributoxyoxovanadium, the study of its effects in aqueous environments, and the exploration of its potential therapeutic applications in other diseases such as cardiovascular diseases and inflammatory diseases. Tributoxyoxovanadium also has potential applications in the field of nanotechnology due to its unique chemical properties. Overall, Tributoxyoxovanadium has great potential for future research and development in the field of medicine and nanotechnology.
Synthesemethoden
Tributoxyoxovanadium is synthesized by the reaction of vanadyl sulfate with tributyl phosphate. The reaction is carried out in a solvent such as ethanol or methanol. The resulting product is a yellow-orange powder that is soluble in organic solvents such as chloroform and dichloromethane. The purity of the product can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
Tributoxyoxovanadium has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, cancer, and neurodegenerative diseases. Tributoxyoxovanadium has been shown to have insulin-mimetic properties, which makes it a potential candidate for the treatment of diabetes. It has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells. Tributoxyoxovanadium has also been studied for its neuroprotective properties and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
CAS-Nummer |
1801-76-9 |
|---|---|
Produktname |
Tributoxyoxovanadium |
Molekularformel |
C12H27O4V |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
butan-1-ol;oxovanadium |
InChI |
InChI=1S/3C4H10O.O.V/c3*1-2-3-4-5;;/h3*5H,2-4H2,1H3;; |
InChI-Schlüssel |
HOSWWCXKPVMNEC-UHFFFAOYSA-N |
SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
Kanonische SMILES |
CCCCO.CCCCO.CCCCO.O=[V] |
Andere CAS-Nummern |
1801-76-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



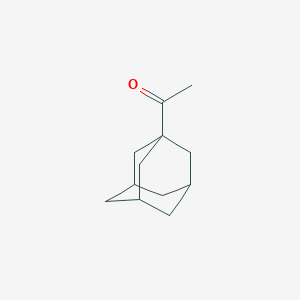
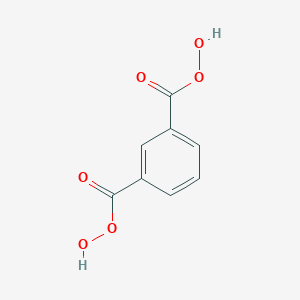
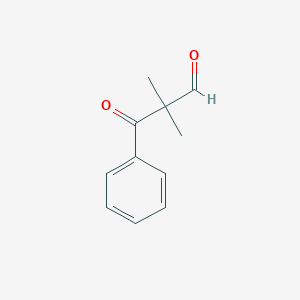
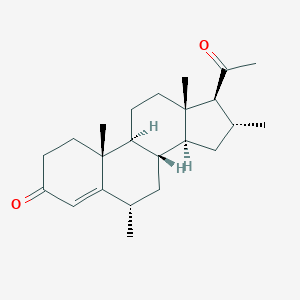
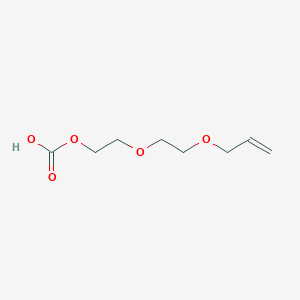
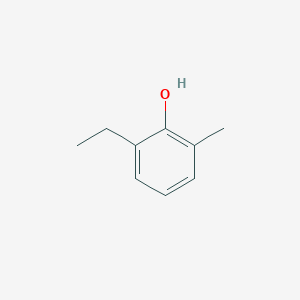

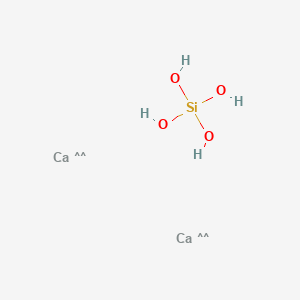
![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)
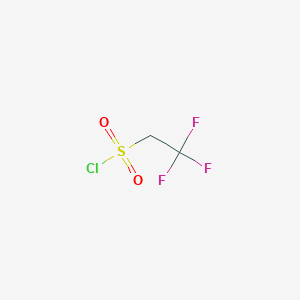
![Acetic acid, mercapto-, 2-ethyl-2-[[(mercaptoacetyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B167568.png)
